molecular formula C15H14N2O7S B12546411 4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol CAS No. 143436-10-6

4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol

Cat. No.: B12546411
CAS No.: 143436-10-6
M. Wt: 366.3 g/mol
InChI Key: IYERRSLWFGCKRR-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol is a complex organic compound that features a benzofuran ring substituted with a methanesulfonyl group and a pyrimidinyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol typically involves multiple steps. One common method includes the reaction of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde with malononitrile and piperidine in ethanol, followed by the addition of 2-hydroxybenzaldehyde . The reaction is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol is unique due to its combination of a benzofuran ring with a methanesulfonyl group and a pyrimidinyl ether. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

143436-10-6

Molecular Formula

C15H14N2O7S

Molecular Weight

366.3 g/mol

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylsulfonyl-1-benzofuran-3-ol

InChI

InChI=1S/C15H14N2O7S/c1-21-10-7-11(22-2)17-15(16-10)24-9-6-4-5-8-12(9)13(18)14(23-8)25(3,19)20/h4-7,18H,1-3H3

InChI Key

IYERRSLWFGCKRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC3=C2C(=C(O3)S(=O)(=O)C)O)OC

Origin of Product

United States

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